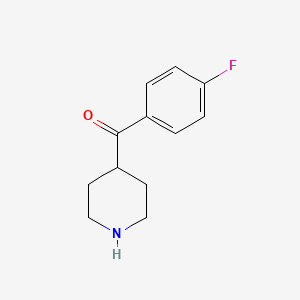
2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine is a complex organic compound with significant applications in medicinal chemistry. This compound features a pyrimidine core substituted with a pyridinyl group and a piperazine ring, which is further modified with a methylsulfonyl group. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.
Substitution with Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic aromatic substitution reaction, often using a halogenated pyridine and a strong base.
Piperazine Ring Addition: The piperazine ring is added through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperazine.
Methylsulfonyl Group Introduction: The final step involves the sulfonylation of the piperazine nitrogen using a methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling would be implemented to reduce environmental impact and cost.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the pyridinyl group, potentially altering the electronic properties of the molecule.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can lead to partially or fully reduced derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with enzymes and receptors. It serves as a probe to understand the binding affinities and specificities of biological targets.
Medicine
In medicinal chemistry, 2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug screening and optimization.
作用機序
The mechanism of action of 2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating biological pathways. The exact mechanism depends on the specific target and the context of its use.
類似化合物との比較
Similar Compounds
2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine: Unique due to its specific substitution pattern and functional groups.
2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidin-4-amine: Lacks the pyridinyl group, which may alter its biological activity.
2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyrimidin-4-amine: Similar structure but with a different position of the pyridinyl group, potentially affecting its binding properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
2-methyl-6-(4-methylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-12-17-14(19-13-5-3-4-6-16-13)11-15(18-12)20-7-9-21(10-8-20)24(2,22)23/h3-6,11H,7-10H2,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXYFNBBGPMTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-benzyl-1-methyl-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2774580.png)

![2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2774582.png)
![1-(3-Pyridin-4-yl-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one](/img/structure/B2774584.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide](/img/structure/B2774585.png)
![2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2774588.png)


![N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2774593.png)
![2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2774594.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2774597.png)
![N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2774598.png)
![6-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2774599.png)
